N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

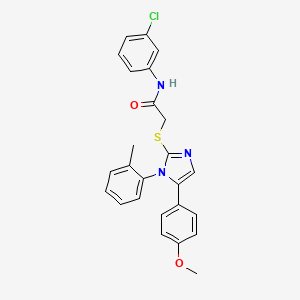

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core. Its structure includes:

- 3-chlorophenyl group attached to the acetamide nitrogen.

- 4-methoxyphenyl and o-tolyl (2-methylphenyl) substituents on the imidazole ring.

- A thioacetamide bridge connecting the imidazole and phenylacetamide moieties.

This compound’s design leverages the imidazole-thioacetamide scaffold, which is associated with diverse biological activities in analogs, including enzyme inhibition (e.g., sirtuins, HDACs) and cytotoxicity .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c1-17-6-3-4-9-22(17)29-23(18-10-12-21(31-2)13-11-18)15-27-25(29)32-16-24(30)28-20-8-5-7-19(26)14-20/h3-15H,16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLLGHBECPEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex compound with potential biological activity. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioacetamide moiety linked to an imidazole ring and a chlorophenyl group. Its molecular weight is approximately 494.0 g/mol, and it possesses various functional groups that may influence its biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazole derivatives, including those similar to this compound. Research indicates that imidazole compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .

Table 1: Summary of Anticancer Activities

| Compound | Target Enzyme | IC50 (μM) | Cell Line |

|---|---|---|---|

| Imidazole Derivative A | Thymidylate Synthase | 32.2 | HCT116 |

| Imidazole Derivative B | HDAC | 0.35 | HeLa |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Imidazole derivatives have also shown potential as antimicrobial agents. The presence of the thio group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Table 2: Antimicrobial Efficacy

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Imidazole Derivative C | Staphylococcus aureus | 15 μg/mL |

| This compound | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may:

- Inhibit Enzyme Activity : By binding to active sites on target enzymes, potentially disrupting critical cellular processes.

- Induce Apoptosis : Through pathways involving reactive oxygen species (ROS), leading to programmed cell death in cancer cells.

- Interfere with Cell Signaling : Modulating pathways that control cell proliferation and survival.

Case Studies

A study conducted on related imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation into the specific effects of this compound .

In another case, molecular docking studies indicated favorable binding interactions between similar compounds and their target proteins, supporting the hypothesis that structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Substituent Position and Electronic Effects

N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (): Differs by replacing the o-tolyl group with 4-(difluoromethoxy)phenyl.

2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, ): Replaces 3-chlorophenyl with thiazol-2-yl and 4-fluorophenyl with 4-methoxyphenyl.

Steric and Positional Effects

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ():

- Features 4-chlorophenyl and p-tolyl (4-methylphenyl) groups.

- The para -substituted tolyl group reduces steric hindrance compared to the ortho -substituted tolyl in the target compound, possibly improving target engagement .

N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide ():

Thioacetamide-Linked Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Lacks the imidazole ring but shares the thioacetamide-thiazole motif.

N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide (): Incorporates a benzothiazole group instead of phenylacetamide. Exhibited cytotoxic activity against A549 lung cancer cells, highlighting the role of the thioacetamide-imidazole scaffold in oncology .

Physicochemical Properties

Notes:

- Chlorine (Cl) : Increases lipophilicity and membrane permeability.

- Nitro (NO₂): Raises polarity, possibly reducing bioavailability.

Research Implications

- Pharmacokinetics : The 3-chlorophenyl and 4-methoxyphenyl groups balance lipophilicity and solubility, favoring blood-brain barrier penetration for CNS targets.

- Biological Potential: Analogous compounds show activity against cancer cells () and enzymes (), suggesting the target compound merits evaluation in these areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.